molecular formula C12H18FN B13299526 [(4-Fluorophenyl)methyl](3-methylbutyl)amine

[(4-Fluorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13299526
M. Wt: 195.28 g/mol
InChI Key: KKCJDMOPKOULCN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methylamine is an organic compound with the molecular formula C12H18FN It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with 3-methylbutylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of (4-Fluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted benzylamines with different functional groups.

Scientific Research Applications

(4-Fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to changes in their activity. The 3-methylbutyl group can influence the compound’s lipophilicity and its ability to cross biological membranes, affecting its distribution and efficacy.

Comparison with Similar Compounds

(4-Fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (4-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

    (4-Bromophenyl)methylamine: Similar structure but with a bromine atom instead of fluorine.

    (4-Methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4-Fluorophenyl)methylamine imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18FN/c1-10(2)7-8-14-9-11-3-5-12(13)6-4-11/h3-6,10,14H,7-9H2,1-2H3

InChI Key

KKCJDMOPKOULCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=C(C=C1)F

Origin of Product

United States

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